2-Iodo-4-methylbenzenesulfonyl chloride
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Overview
Description
2-Iodo-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6ClIO2S. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally reactive towards nucleophiles due to the good leaving group (chloride), which suggests that this compound could potentially react with a variety of biological targets, such as proteins or dna, that have nucleophilic functional groups .
Mode of Action
Sulfonyl chlorides are typically electrophiles that can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the sulfonyl chloride, leading to the displacement of the chloride ion. This could result in the formation of a covalent bond between the 2-Iodo-4-methylbenzenesulfonyl group and the nucleophile .
Biochemical Pathways
Given its potential reactivity towards a variety of biological nucleophiles, it could conceivably interfere with multiple biochemical pathways depending on the specific cellular context .
Pharmacokinetics
As a small molecule, it might be expected to have reasonable bioavailability, but this would also depend on factors such as its solubility and stability .
Result of Action
Given its potential reactivity, it could conceivably lead to the modification of various biomolecules, potentially disrupting their normal function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-4-methylbenzenesulfonyl chloride. Factors such as pH, temperature, and the presence of other reactive species could potentially affect its reactivity and stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a melting point of 66-67 degrees Celsius
Cellular Effects
It is known that chloride ions, such as those in 2-Iodo-4-methylbenzenesulfonyl chloride, play vital roles in cellular physiology including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, cell proliferation, fluid secretion, and regulation of cell volume .
Molecular Mechanism
It is known that chloride ions, such as those in this compound, can participate in various biochemical reactions
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 66-67 degrees Celsius , indicating its stability under normal laboratory conditions
Metabolic Pathways
It is known that chloride ions, such as those in this compound, can participate in various biochemical reactions
Transport and Distribution
It is known that chloride ions, such as those in this compound, play vital roles in cellular physiology
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-methylbenzenesulfonyl chloride can be synthesized through direct halogenationElectrophilic aromatic substitution reactions with appropriate halogenating agents are typically used for this purpose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonyl chlorides, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2-Iodo-4-methylbenzenesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the iodine atom.
2-Iodo-4-methylbenzenesulfonamide: Contains an amide group instead of a chloride group.
2-Iodo-4-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a chloride group.
Uniqueness
2-Iodo-4-methylbenzenesulfonyl chloride is unique due to the presence of both iodine and sulfonyl chloride groups, which confer distinct reactivity and chemical properties. This combination makes it a versatile reagent in organic synthesis and various research applications.
Properties
IUPAC Name |
2-iodo-4-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYFOQOZMRRLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874514-40-6 |
Source
|
Record name | 2-iodo-4-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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